molecular formula C4H3NNaO3S2 B12326127 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acidmonosodiumsalt

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acidmonosodiumsalt

Cat. No.: B12326127
M. Wt: 200.2 g/mol
InChI Key: OVDRWZBCSJEHJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt involves the reaction of appropriate precursors under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and often tailored to the requirements of the production facility .

Industrial Production Methods

Industrial production of this compound is typically carried out by pharmaceutical companies specializing in cephalosporin antibiotics. The production process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfides, while reduction may yield thiols .

Scientific Research Applications

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt involves its interaction with specific molecular targets. In the context of cefotetan synthesis, it acts as a key intermediate that undergoes further chemical transformations to yield the active antibiotic. The molecular pathways involved include various enzymatic reactions that facilitate the formation of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt is unique due to its specific role in the synthesis of cefotetan. Its chemical structure allows it to participate in reactions that are essential for the formation of this antibiotic, making it a valuable compound in pharmaceutical research and production .

Properties

Molecular Formula

C4H3NNaO3S2

Molecular Weight

200.2 g/mol

InChI

InChI=1S/C4H3NO3S2.Na/c6-2-1(3(7)8)4(9)10-5-2;/h5-6H,(H,7,8);

InChI Key

OVDRWZBCSJEHJU-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NSC1=S)O)C(=O)O.[Na]

Origin of Product

United States

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